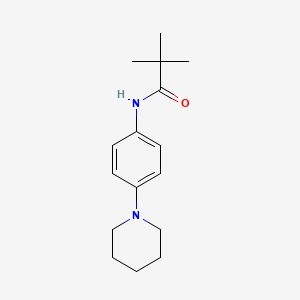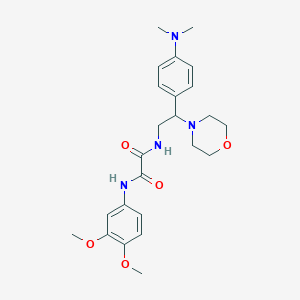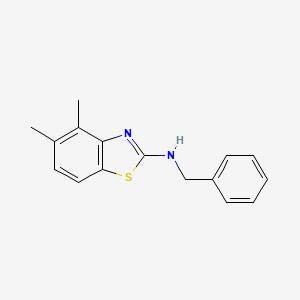
2,2-dimethyl-N-(4-piperidinophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-dimethyl-N-(4-piperidinophenyl)propanamide” is a chemical compound with the molecular formula C16H24N2O . It belongs to the class of organic compounds known as propanamides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with two methyl groups attached to the second carbon atom and a piperidinophenyl group attached to the nitrogen atom .
Applications De Recherche Scientifique
Aromatase Inhibitors in Cancer Treatment
2,2-Dimethyl-N-(4-piperidinophenyl)propanamide derivatives have been explored for their potential in cancer treatment. Research on aromatase inhibitors, including the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, revealed strong inhibition of human placental aromatase. These inhibitors are significant in the treatment of hormone-dependent breast cancer, showing greater efficacy than aminoglutethimide in some cases (Hartmann & Batzl, 1986).
Opioid Antagonists for Gastrointestinal Disorders
Certain derivatives of this compound have been studied as opioid antagonists with potential applications in treating gastrointestinal motility disorders. For instance, LY246736, a compound with high affinity for opioid receptors, was identified as a potent mu receptor antagonist and showed selective distribution to peripheral receptors, making it suitable for clinical investigations (Zimmerman et al., 1994).
Sigma Receptor Binding and Antiproliferative Activity
Research involving methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed insights into sigma-subtype affinities and selectivities. Some compounds showed potent sigma(1) ligand activity and selectivity, and demonstrated antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Glucocorticoid Receptor Modulators
2,2-Dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds showed promising anti-inflammatory activity, comparable to prednisolone, with reduced side effects. This suggests potential applications in the development of therapeutic agents with glucocorticoid-like effects but fewer adverse impacts (Yang et al., 2010).
Opioid Analgesic Potency
Enantiomers of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine were used to demonstrate opioid receptors' capability to distinguish between the enantiotopic edges of the piperidine ring. This research highlighted the importance of stereochemistry in the interaction of analgesic compounds with opioid receptors (Fries et al., 1982).
Opioid Antagonists as Anorectants
Compounds from the (3R*,4R*)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series were evaluated for their effect on food consumption, demonstrating potent opioid antagonist activity and efficacy in reducing food intake in obese Zucker rats. This indicates potential applications in developing appetite suppressants for weight loss (Mitch et al., 1993).
Enantioselective Synthesis in Pharmaceutical Development
Research has also focused on the enantioselective synthesis of this compound derivatives, which is crucial for developing pharmaceutical agents with specific stereochemical requirements. Such synthesis techniques are vital for creating drugs with targeted biological activities (Forrat et al., 2007).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-piperidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYLEZLYAPUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)
![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)
![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)